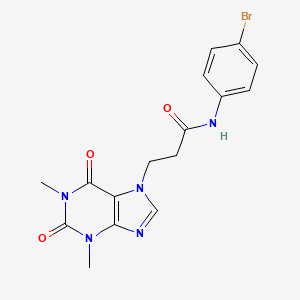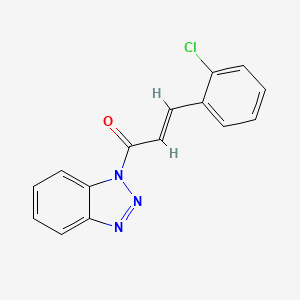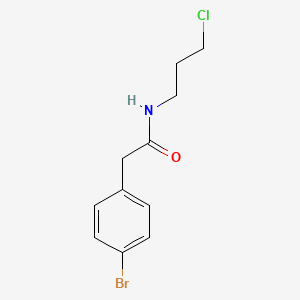![molecular formula C17H17N3O3 B11017127 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide](/img/structure/B11017127.png)
4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide: N-(3-acetylanilino)-4-acetamidobenzamide , is a synthetic organic compound. Its chemical structure consists of a benzene ring with an amide functional group and acetyl substituents. This compound has applications in various fields due to its unique structure and reactivity.
Preparation Methods
a. Synthetic Routes: The synthesis of 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide involves several steps. One common approach is the condensation of 3-acetylaniline with 4-aminobenzoyl chloride. The reaction proceeds under acidic conditions, resulting in the formation of the target compound.
b. Reaction Conditions:- Reactants: 3-acetylaniline, 4-aminobenzoyl chloride
- Solvent: Organic solvents (e.g., dichloromethane, chloroform)
- Catalyst: Acidic conditions (e.g., HCl)
- Temperature: Room temperature or slightly elevated
- Workup: Filtration, washing, and purification
c. Industrial Production: Industrial-scale production typically involves optimization of reaction conditions, scalability, and purification methods. The compound is synthesized in batch processes, and quality control ensures high purity.
Chemical Reactions Analysis
4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide undergoes various reactions:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.
Substitution: The acetyl groups can be substituted with other functional groups (e.g., alkyl, aryl) via nucleophilic substitution reactions.
Reduction: Reduction of the amide group can lead to the formation of the corresponding amine.
Common reagents include acids (HCl, H2SO4), bases (NaOH, KOH), and reducing agents (LiAlH4).
Scientific Research Applications
4-(Acetylamino)-N-[3-(acetylamino)phenyl]benzamide finds applications in:
Medicine: It may exhibit biological activity, making it relevant for drug discovery.
Chemical Biology: Researchers study its interactions with enzymes and receptors.
Materials Science: Its unique structure could contribute to novel materials.
Mechanism of Action
The compound’s mechanism of action depends on its specific targets. It may inhibit enzymes, modulate signaling pathways, or interact with cellular components. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
While 4-(acetylamino)-N-[3-(acetylamino)phenyl]benzamide is unique, similar compounds include:
Acetanilide: A simpler acetylated aniline derivative.
Benzamide: Lacks the acetyl groups but shares the benzamide core.
Properties
Molecular Formula |
C17H17N3O3 |
|---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
4-acetamido-N-(3-acetamidophenyl)benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-11(21)18-14-8-6-13(7-9-14)17(23)20-16-5-3-4-15(10-16)19-12(2)22/h3-10H,1-2H3,(H,18,21)(H,19,22)(H,20,23) |
InChI Key |
VJQXXPMEQRIIDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-oxo-2-(propan-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11017052.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11017056.png)

![3-ethoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11017070.png)


![1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(1H-indol-4-yloxy)ethanone](/img/structure/B11017083.png)
![N-[3-(heptylamino)-3-oxopropyl]benzamide](/img/structure/B11017097.png)
![1-hydroxy-3-[(2-methyl-1-naphthyl)methoxy]-9H-xanthen-9-one](/img/structure/B11017105.png)


![1-benzyl-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11017122.png)
![N-(4-methylphenyl)-5-oxo-5-[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]pentanamide](/img/structure/B11017126.png)
![ethyl 4-(N-{[2-(1H-pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B11017134.png)
